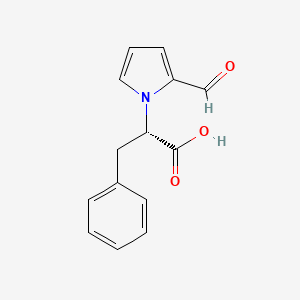
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a formyl group and a phenylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Coupling with Phenylpropanoic Acid: The final step involves coupling the formylated pyrrole with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: (2S)-2-(2-Carboxy-1H-pyrrol-1-YL)-3-phenylpropanoic acid.
Reduction: (2S)-2-(2-Hydroxymethyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomarker: Used as a biomarker in analytical chemistry for detecting specific biological processes.
Medicine:
Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylpropanoic acid moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylbutanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpentanoic acid: Similar structure but with a pentanoic acid moiety.
Uniqueness: (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a phenylpropanoic acid moiety allows for versatile synthetic modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
(2S)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m0/s1 |
Clé InChI |
XZAYKRMTIYRFEF-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=CC=C2C=O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


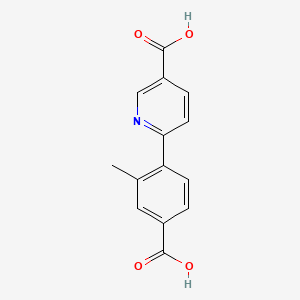

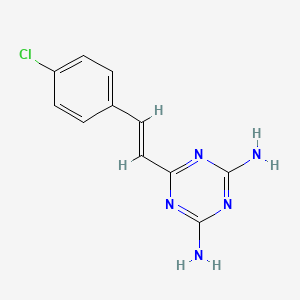
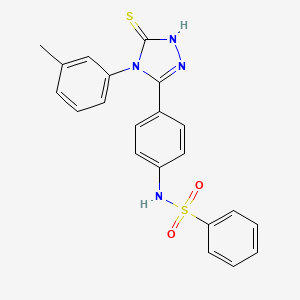

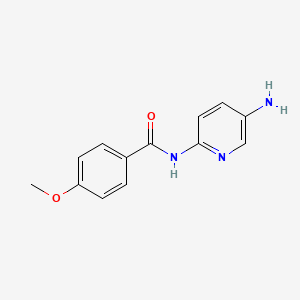
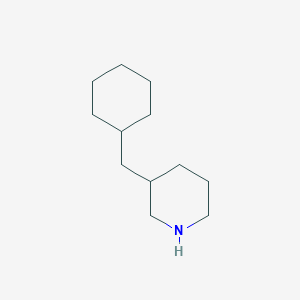
![(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B11768257.png)
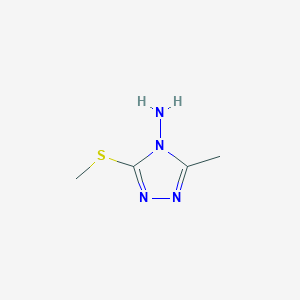
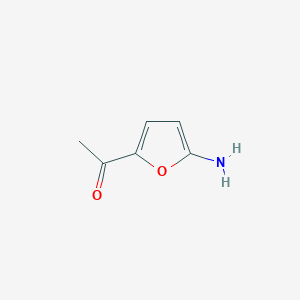
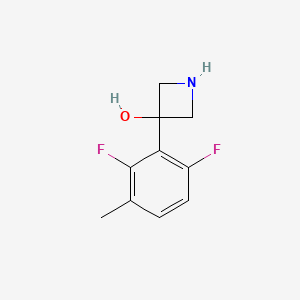
![7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11768280.png)
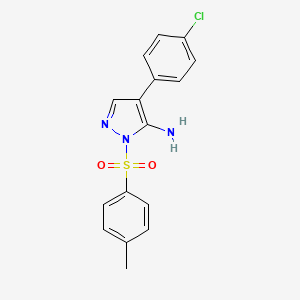
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
